N-Methyldiethanolamine

Description

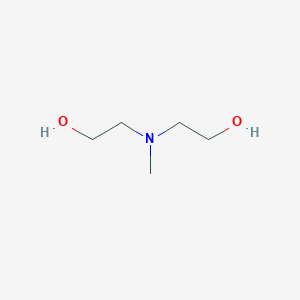

Structure

3D Structure

Properties

IUPAC Name |

2-[2-hydroxyethyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVGTESFCCXCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2, Array | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025591 | |

| Record name | N-Methyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyldiethanolamine is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-(methylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyldiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

477 °F at 760 mmHg (NTP, 1992), 245 °C, 247 °C | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 260 °F (127 °C) (Open Cup), 136 °C c.c. | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), In water, 1.0X10+6 mg/L, temp not specified (miscible), Miscible with water, Very soluble in water, Miscible with benzene, Solubility in water, g/100ml at 25 °C: 100 | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0377 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.043 g/cu cm at 25 °C, Bulk density: 8.7 lb/gal, vapor pressure less than 0.01 mm Hg at 20 °C, Relative density (water = 1): 1.04 | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.12 | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.03 | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Liquid | |

CAS No. |

105-59-9 | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLDIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-METHYLDIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-METHYLDIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(methylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methyliminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG3K131QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-6 °F (NTP, 1992), -21 °C | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

N-Methyldiethanolamine (MDEA): A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula CH₃N(C₂H₄OH)₂, is a versatile organic compound with significant applications across various industries, including gas treatment, pharmaceuticals, and as a component in manufacturing processes.[1] This guide provides a detailed overview of the core physicochemical properties of MDEA, presenting quantitative data in a structured format, outlining experimental protocols for key property determination, and visualizing the logical workflow of its analysis.

Core Physicochemical Data

The fundamental physical and chemical characteristics of N-Methyldiethanolamine are summarized in the tables below. These values have been compiled from various reputable sources and provide a comprehensive dataset for scientific and research applications.

General Physicochemical Properties of N-Methyldiethanolamine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO₂ | [2] |

| Molecular Weight | 119.16 g/mol | [2][3] |

| Appearance | Colorless to yellow viscous liquid | [2][4][5] |

| Odor | Ammonia-like | [1][5] |

| Melting Point | -21 °C (-5.8 °F; 252.15 K) | [1][2] |

| Boiling Point | 246-248 °C (475-478 °F) at 760 mmHg | [2][3][6] |

| Flash Point | 126.7 °C (260 °F) - closed cup | [7][8] |

| Autoignition Temperature | 265 °C (509 °F) | [3][9] |

| Refractive Index (n²⁰/D) | 1.469 | [2][6] |

| pKa (conjugate acid) | 8.52 | [3] |

| logP (Octanol-Water Partition Coefficient) | -1.08 | [3] |

Density of N-Methyldiethanolamine

| Temperature (°C) | Density (g/mL) | Source(s) |

| 20 | 1.038 | [1] |

| 25 | 1.038 | [2][6] |

Viscosity of N-Methyldiethanolamine

The viscosity of MDEA is dependent on temperature. The following table illustrates this relationship.

| Temperature (°C) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²/s) | Source(s) |

| 20 | 101 | 99.05 | [1][5] |

| 40 | 34.78 | - | [9] |

Vapor Pressure of N-Methyldiethanolamine

The vapor pressure of MDEA is a critical parameter, particularly for applications involving its handling at elevated temperatures.

| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (Pa) | Source(s) |

| 20 | 0.01 | 1 | [1][6] |

| 25 | 0.00431 | - | [8] |

Solubility of N-Methyldiethanolamine

| Solvent | Solubility | Source(s) |

| Water | Miscible | [1][4] |

| Ethanol | Miscible | [1] |

| Benzene | Miscible | [1] |

| Chloroform | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

Experimental Protocols for Physicochemical Property Determination

The following section outlines the standardized methodologies for determining the key physicochemical properties of liquid compounds like N-Methyldiethanolamine. These protocols are based on established international standards to ensure accuracy and reproducibility.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the capillary method.

-

Sample Preparation: A small amount of the liquid sample (a few mL) is placed into a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a controlled manner, often using a Thiele tube or a digital melting point apparatus with a boiling point function.

-

Observation: As the liquid heats, the air trapped in the capillary tube expands and escapes, followed by the vapor of the liquid. A continuous stream of bubbles emerging from the capillary indicates that the liquid's vapor pressure has exceeded the external pressure.

-

Measurement: The heat source is then removed. The boiling point is recorded as the temperature at which the liquid begins to re-enter the capillary tube as it cools and the vapor pressure inside the capillary equals the external pressure.[10]

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid transitions into a liquid. For substances like MDEA that are liquid at room temperature, this determination involves cooling the sample until it solidifies.

-

Sample Preparation: A small amount of the liquid MDEA is introduced into a capillary tube and then frozen.

-

Apparatus: A digital melting point apparatus is typically used.

-

Heating: The apparatus heats the frozen sample at a controlled rate.

-

Observation and Recording: The temperature at which the solid sample is observed to completely transition to a liquid is recorded as the melting point.[11] Modern instruments can automatically detect and record this transition.[12]

Density Determination (Oscillating U-tube Method)

The density of a liquid can be accurately determined using a digital density meter that employs the oscillating U-tube principle, as outlined in ASTM D4052.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

Sample Introduction: A small volume of the MDEA sample is introduced into the oscillating U-tube.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Calculation: The density is calculated from the measured oscillation period and the calibration data.[1][4]

Viscosity Determination (Rotational Viscometer)

The dynamic viscosity of a liquid can be measured using a rotational viscometer.

-

Instrument Setup: A suitable spindle is selected and attached to the viscometer.

-

Sample Preparation: The MDEA sample is placed in a container, and the viscometer spindle is immersed in the liquid to a specified depth.

-

Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.

-

Calculation: The instrument's software or a calibration constant is used to convert the torque reading into a dynamic viscosity value in units such as mPa·s.

Vapor Pressure Determination (Isoteniscope Method)

The vapor pressure of a liquid can be determined using an isoteniscope according to ASTM D2879.

-

Sample Preparation: The MDEA sample is placed in the isoteniscope bulb.

-

Degassing: The sample is degassed to remove any dissolved air.

-

Heating and Equilibration: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium.

-

Pressure Measurement: The vapor pressure of the sample at that temperature is measured using a manometer. This process is repeated at various temperatures to obtain a vapor pressure curve.[3]

Water Solubility Determination (Flask Method)

For substances that are highly soluble in water, like MDEA, the flask method as described in OECD Guideline 105 is appropriate.

-

Equilibration: An excess amount of MDEA is added to a known volume of water in a flask.

-

Stirring/Shaking: The mixture is agitated at a constant temperature for a sufficient period to reach saturation equilibrium.

-

Phase Separation: The undissolved MDEA is separated from the aqueous solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of MDEA in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography, titration). This concentration represents the water solubility at that temperature.[2][13]

pKa Determination (Titration Method)

The acid dissociation constant (pKa) can be determined by titration, as outlined in OECD Guideline 112.

-

Solution Preparation: A solution of MDEA of known concentration is prepared in water.

-

Titration: The solution is titrated with a standard solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the MDEA has been neutralized, is equal to the pKa of its conjugate acid.[14]

Logical Workflow for Physicochemical Analysis

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of N-Methyldiethanolamine.

Caption: Workflow for the physicochemical characterization of N-Methyldiethanolamine.

References

- 1. store.astm.org [store.astm.org]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 3. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. filab.fr [filab.fr]

- 7. store.astm.org [store.astm.org]

- 8. thinksrs.com [thinksrs.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. jove.com [jove.com]

- 11. mt.com [mt.com]

- 12. westlab.com [westlab.com]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. oecd.org [oecd.org]

Spectroscopic analysis of N-Methyldiethanolamine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-Methyldiethanolamine (MDEA) using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes quantitative data, detailed experimental protocols, and a visual workflow to support research and development activities.

Spectroscopic Data Summary

The following sections present the quantitative data obtained from the spectroscopic analysis of N-Methyldiethanolamine. The data is organized for clarity and easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of N-Methyldiethanolamine.

Table 1: ¹H NMR Spectroscopic Data for N-Methyldiethanolamine

| Chemical Shift (δ) ppm | Assignment | Description of Protons |

| 4.10 | -OH | Protons of the hydroxyl groups |

| 3.64 | -CH₂-O | Methylene protons adjacent to the oxygen atom |

| 2.57 | -CH₂-N | Methylene protons adjacent to the nitrogen atom |

| 2.30 | N-CH₃ | Protons of the methyl group attached to the nitrogen atom |

| Solvent: CDCl₃, Instrument Frequency: 90 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for N-Methyldiethanolamine

| Chemical Shift (δ) ppm | Assignment | Description of Carbons |

| ~60-70 | -CH₂-O | Methylene carbons adjacent to the oxygen atom |

| ~40-60 | -CH₂-N | Methylene carbons adjacent to the nitrogen atom |

| ~40-50 | N-CH₃ | Methyl carbon attached to the nitrogen atom |

| Note: The chemical shift ranges are approximate and based on typical values for similar functional groups.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in N-Methyldiethanolamine. The spectrum of MDEA is characterized by the following absorption bands.

Table 3: Infrared (IR) Absorption Data for N-Methyldiethanolamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3550 - 3200 | O-H stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |

| 3000 - 2850 | C-H stretch | Alkane (CH₂, CH₃) | Medium |

| 1470 - 1450 | C-H bend | Alkane (CH₂) | Medium |

| 1370 - 1350 | C-H rock | Alkane (CH₃) | Medium |

| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium |

| 1080 - 1020 | C-O stretch | Alcohol (-C-O) | Strong |

| Note: N-Methyldiethanolamine shows two distinct peaks in the 1080-1020 cm⁻¹ region, which is a characteristic feature. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data for N-Methyldiethanolamine

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 119 | 2.5 | [M]⁺ (Molecular Ion) |

| 88 | 100.0 (Base Peak) | [M - CH₂OH]⁺ |

| 74 | 2.9 | [CH₂=N(CH₃)CH₂CH₂OH]⁺ |

| 58 | 5.5 | [CH₃N(CH₂)=CH₂]⁺ |

| 44 | 73.7 | [CH₂=NCH₃]⁺ |

| 42 | 15.0 | [C₂H₄N]⁺ |

| Source Temperature: 220 °C, Sample Temperature: 150 °C, Ionization Energy: 75 eV[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of N-Methyldiethanolamine in approximately 0.75 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, a more concentrated solution is preferable, dissolving 50-100 mg of the sample in 0.75 mL of CDCl₃.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

The spectra were acquired on a 90 MHz NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition :

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and improve the signal-to-noise ratio.

-

The acquisition parameters, such as pulse width, acquisition time, and relaxation delay, are optimized for the specific sample and nucleus being observed.

-

-

Data Processing :

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integration of the peaks is performed for the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation :

-

As N-Methyldiethanolamine is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is well-suited.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure the crystal is clean before and after the measurement by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

-

Instrument Setup :

-

The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere (e.g., CO₂, water vapor).

-

-

Data Acquisition :

-

The sample is placed on the ATR crystal, and the anvil is lowered to ensure good contact.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.

-

Mass Spectrometry Protocol

-

Sample Introduction :

-

N-Methyldiethanolamine is a volatile liquid, making it suitable for direct injection into the mass spectrometer.

-

A small amount of the sample is introduced into the ion source, where it is vaporized.

-

-

Ionization :

-

Electron Ionization (EI) is used as the ionization method.

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

-

-

Mass Analysis :

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative intensity versus the m/z ratio.

-

The spectrum is analyzed to identify the molecular ion and to deduce the structure of the fragments, which provides structural information about the original molecule.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for the spectroscopic analysis of N-Methyldiethanolamine.

References

Theoretical Perspectives on M-Diethanolamine (MDEA) Solvation and Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical and computational studies concerning N-methyldiethanolamine (MDEA) solvation and its reaction mechanisms, with a primary focus on its application in carbon dioxide (CO2) capture. MDEA, a tertiary alkanolamine, is distinguished by its high absorption capacity, lower energy of regeneration, and resistance to degradation compared to primary and secondary amines like monoethanolamine (MEA).[1][2] However, its slower reaction kinetics with CO2 necessitates a deeper, molecular-level understanding to optimize its industrial applications.[2] Computational chemistry offers powerful tools to elucidate these complex processes.

Theoretical Frameworks for MDEA Solvation

Understanding the solvation of MDEA is critical as the solvent environment profoundly influences reaction thermodynamics and kinetics.[3] Theoretical models are employed to calculate properties such as solvation free energy, which is essential for predicting the behavior of molecules in solution.[4][5]

Computational Solvation Models

The choice of a solvation model represents a trade-off between computational cost and accuracy. Two primary classes of models are prevalent in the study of systems like MDEA.

-

Implicit (Continuum) Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. This approach is computationally efficient and widely used for initial screenings and large systems.[5] Common examples include:

-

Polarizable Continuum Model (PCM): One of the most standard approaches, where the solute-solvent interaction is modeled based on the polarization of the dielectric medium.[6][7]

-

COSMO (Conductor-like Screening Model): A variation of the PCM that is particularly effective for polar solvents.[8]

-

SMD (Solvation Model based on Density): A universal solvation model that uses the full solute electron density to compute cavity-dispersion and solvent structure terms, offering high accuracy across a wide range of solvents.[8]

-

-

Explicit Solvation Models (QM/MM): For higher accuracy, explicit models treat individual solvent molecules. The combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach is particularly powerful.[4][9] In this framework:

-

The solute (MDEA) and key interacting molecules (e.g., CO2, water) are treated with high-level quantum mechanics (QM) to accurately describe electronic rearrangements during reactions.

-

The bulk solvent molecules are treated with computationally less expensive molecular mechanics (MM) force fields.[4] This hybrid method provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which are crucial in aqueous amine systems.[6]

-

A typical computational workflow for studying solvation involves geometry optimization of the solute in the gas phase, followed by calculation of its energy in the chosen solvation model to determine the solvation free energy.

Caption: Computational workflow for determining solvation free energy.

Reaction Mechanisms of MDEA with CO2

Unlike primary and secondary amines that react directly with CO2 to form carbamates, tertiary amines like MDEA lack a hydrogen atom on the nitrogen, precluding direct carbamate formation.[10] The reaction in aqueous solutions is generally accepted to proceed via a base-catalyzed hydration of CO2.[2]

The primary reactions occurring when CO2 is absorbed in an aqueous MDEA solution are:

-

CO2 Hydration: CO2(aq) + H2O ⇌ H2CO3

-

Carbonic Acid Dissociation: H2CO3 ⇌ H+ + HCO3-

-

MDEA Protonation: MDEA + H+ ⇌ MDEAH+

The overall reaction can be summarized as: CO2 + MDEA + H2O ⇌ MDEAH+ + HCO3-

MDEA acts as a base, accepting a proton and promoting the forward reaction, thereby enhancing the absorption of CO2 into the liquid phase.[10]

Caption: MDEA-CO2 reaction mechanism via base-catalyzed hydration.

Computational studies, often using Density Functional Theory (DFT), are employed to map the potential energy surface of this reaction, identifying transition states and calculating activation energies to predict reaction kinetics.[3]

Quantitative Kinetic Data

The reaction between CO2 and MDEA is often modeled as a pseudo-first-order reaction. The overall reaction rate constant (k_ov) and the second-order rate constant (k2) are key parameters determined from experimental and theoretical studies.

Table 1: Selected Reaction Rate Constants for CO2 in Aqueous MDEA Solutions

| MDEA Conc. (mol·m⁻³) | Temperature (K) | Second-Order Rate Constant, k₂ (m³·mol⁻¹·s⁻¹) | Experimental Method | Reference |

| 250 - 875 | 298 | ~2.33 | Stopped-Flow | [10][11] |

| 3.0 M (total amine) | 313 - 343 | Varies with DEA blend | Disk Column | [11] |

| 20-30 wt% (with DEA) | 293 - 313 | Varies with composition | Lewis Cell Reactor | [12][13] |

| 3.0 M (with PZ) | 303 - 343 | Varies with PZ blend | Disk Column | [14] |

Note: The rate constant for MDEA is significantly lower than for primary (e.g., MEA) or secondary (e.g., DEA) amines. Blending MDEA with activators like diethanolamine (DEA) or piperazine (PZ) is a common strategy to enhance reaction rates.[11][12][14]

Quantitative Solubility Data

Equilibrium solubility of CO2 in MDEA is a measure of the solvent's capacity. Theoretical models like the modified Kent-Eisenberg and Deshmukh-Mather models are used to correlate and predict these data.[15]

Table 2: CO2 Solubility in Aqueous MDEA Solutions

| MDEA Conc. (wt%) | Temperature (K) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol amine) | Reference |

| 30 | 313.15 | ~1-100 | ~0.01 - 0.85 | [15][16] |

| 50 | 313.15 | ~1-100 | ~0.01 - 0.75 | [16] |

| 40 | 303 - 323 | 10 - 100 | Varies with pressure/temp | [11] |

| 28.11 (with PZ) | 308 - 363 | <20 kPa (desorption) | 1.0 - 2.34 | [17] |

General trends show that CO2 solubility increases with increasing partial pressure and decreases with increasing temperature and MDEA concentration.[15]

Experimental Protocols for Model Validation

Theoretical predictions must be validated against robust experimental data. Several techniques are employed to measure the kinetics and equilibrium of the MDEA-CO2 system.

Stopped-Flow Technique for Reaction Kinetics

The stopped-flow technique is a direct method used to study the kinetics of fast reactions in solution, such as the reaction between CO2 and MDEA.[10]

Methodology:

-

Reagent Preparation: Two separate aqueous solutions are prepared. One contains dissolved CO2, and the other contains the MDEA solution at the desired concentration. Both are maintained at a constant temperature.

-

Rapid Mixing: The two solutions are rapidly driven from syringes into a high-efficiency mixing chamber. The mixing process is typically completed in milliseconds.

-

Flow Stoppage: The flow is abruptly stopped, and the newly mixed solution is held in an observation cell.

-

Data Acquisition: The progress of the reaction is monitored over time. This is often done using a spectrophotometer to track changes in the concentration of a pH-sensitive indicator, which reflects the change in H+ concentration as the reaction proceeds.

-

Kinetic Analysis: The change in concentration over time is recorded. Assuming a pseudo-first-order reaction with respect to CO2 (as the amine is in large excess), the observed rate constant (k_obs) is determined from the exponential decay of the signal.

-

Rate Constant Calculation: The second-order rate constant (k2) is then calculated from k_obs and the known concentration of MDEA. The overall reaction rate constant can be found to increase with both amine concentration and temperature.[10]

Caption: Experimental workflow for the stopped-flow technique.

Other Experimental Setups

-

Wetted Wall Column: Used to study absorption kinetics by creating a well-defined gas-liquid interfacial area.[18]

-

Stirred-Cell Reactor / Lewis Cell: A batch reactor where gas is brought into contact with a stirred liquid phase, allowing for the measurement of absorption rates over time by monitoring the pressure drop in the gas phase.[12][13]

-

Bubble Column Reactor: Gas is bubbled through the liquid solvent, and mass transfer coefficients are determined by analyzing bubble dynamics and absorption rates.[19]

Conclusion and Future Directions

Theoretical studies, combining quantum chemical methods with advanced solvation models, provide indispensable insights into the molecular-level behavior of MDEA. These computational approaches successfully explain the base-catalyzed reaction mechanism of MDEA with CO2 and allow for the prediction of kinetic and thermodynamic parameters. The validation of these theoretical models with precise experimental techniques, such as the stopped-flow method, ensures their accuracy and predictive power.

Future research should focus on:

-

Advanced Solvation Models: Developing and applying more sophisticated QM/MM and machine learning-based models to better capture the complex hydrogen-bonding network in aqueous amine solutions.[4][9]

-

Blended Amine Systems: Expanding theoretical studies to more accurately predict the synergistic effects in blended amine systems (e.g., MDEA-PZ), which show promise for enhanced CO2 capture performance.[14][17]

-

Degradation Mechanisms: Utilizing computational chemistry to investigate the pathways of oxidative and thermal degradation of MDEA, helping to develop more stable and long-lasting solvent formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Solvation Free Energy Calculations with Quantum Mechanics / Molecular Mechanics and Machine Learning Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. Quantum Simulation of Molecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. aidic.it [aidic.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of N-Methyldiethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis and purification of N-Methyldiethanolamine (MDEA), a tertiary amine of significant interest in various industrial and pharmaceutical applications. This document details the most common and effective synthesis methodologies, purification protocols, and analytical characterization techniques.

Introduction

N-Methyldiethanolamine (MDEA), with the chemical formula CH₃N(C₂H₄OH)₂, is a colorless, viscous liquid with a characteristic ammonia-like odor.[1] It is miscible with water, ethanol, and benzene.[1] MDEA's utility stems from its properties as a weak base and a chelating agent, finding applications in gas sweetening processes to remove acidic gases like H₂S and CO₂, as a catalyst in the production of polyurethane foams, and as a precursor in the synthesis of various chemical compounds. In the context of drug development, MDEA and its derivatives are explored for their potential as buffering agents and in the synthesis of active pharmaceutical ingredients.

This guide focuses on two primary laboratory-scale synthesis routes: the ethoxylation of methylamine and the reductive amination of diethanolamine. Detailed experimental protocols for each method are provided, followed by a comprehensive section on the purification of the synthesized MDEA, primarily through vacuum distillation. Finally, analytical methods for the characterization of the final product are discussed.

Synthesis of N-Methyldiethanolamine

Two principal methods for the laboratory synthesis of N-Methyldiethanolamine are presented below. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and yield.

Synthesis via Ethoxylation of Methylamine

This is the most common industrial method for producing MDEA, involving the reaction of methylamine with ethylene oxide.[2] The reaction is typically autocatalytic and proceeds in the liquid phase.[2]

Reaction: CH₃NH₂ + 2 C₂H₄O → CH₃N(C₂H₄OH)₂

Materials:

-

Aqueous methylamine solution (e.g., 20-40%)

-

Ethylene oxide (gas or liquid)

-

Pressurized reaction vessel (autoclave) equipped with a stirrer, temperature and pressure gauges, and an inlet for gaseous reactants.

-

Cooling system for the reactor.

Procedure:

-

Charge the autoclave with a 20% aqueous solution of methylamine.

-

Purge the reactor with an inert gas, such as nitrogen, to remove air.

-

Cool the reactor to below 30°C.[3]

-

Slowly introduce ethylene oxide gas into the stirred methylamine solution, ensuring the temperature does not exceed 30°C.[3] The reaction is exothermic and requires careful temperature control.

-

Continue the addition of ethylene oxide until the desired molar ratio of ethylene oxide to methylamine (ideally approaching 2:1) is reached. The progress of the reaction can be monitored by measuring the relative density of the reaction mixture, with a target of approximately 1.025.[3]

-

After the addition is complete, continue stirring for an additional 15 minutes to ensure the reaction goes to completion. The endpoint is indicated by a stable relative density.[3]

-

The reaction can also be carried out in an anhydrous medium at temperatures between 60-90°C and pressures up to 1 MPa.[2] In another variation, the reaction is conducted at a higher temperature and pressure, for instance, 120-135°C and 4.5-5 MPa, with a reaction time of 4-5 minutes.[4][5]

Work-up:

-

After the reaction, the excess unreacted methylamine is recovered by distillation at atmospheric pressure, heating the mixture up to 103°C.[3]

-

Water is then removed by evaporation under reduced pressure.[3]

Synthesis via Reductive Amination of Diethanolamine

An alternative laboratory-scale synthesis involves the methylation of diethanolamine (DEA) using formaldehyde in the presence of a reducing agent, a classic example of the Eschweiler-Clarke reaction.

Reaction: (HOCH₂CH₂)₂NH + CH₂O + HCOOH → (HOCH₂CH₂)₂NCH₃ + H₂O + CO₂

Materials:

-

Diethanolamine (DEA)

-

Formaldehyde solution (e.g., 37% in water)

-

Formic acid

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heating mantle and magnetic stirrer.

Procedure:

-

Place formic acid into the round-bottom flask and heat it to boiling.[3]

-

Prepare a mixture of formaldehyde and diethanolamine.

-

Add the formaldehyde-diethanolamine mixture dropwise to the boiling formic acid under constant stirring over a period of approximately 1 hour.[3]

-

Maintain the reaction temperature at 90-98°C and continue to reflux the mixture for 4 hours.[3]

Work-up:

-

After the reflux period, the reaction mixture is allowed to cool to room temperature.

-

The crude MDEA is then isolated for purification.

Purification of N-Methyldiethanolamine

The primary method for purifying crude N-Methyldiethanolamine is vacuum distillation . This technique is necessary as MDEA has a high boiling point at atmospheric pressure (246-248 °C) and can be susceptible to decomposition at elevated temperatures.[6]

Experimental Protocol for Vacuum Distillation

Apparatus:

-

A round-bottom flask (distillation flask)

-

A Claisen adapter

-

A condenser

-

A receiving flask

-

A vacuum adapter

-

A vacuum source (e.g., vacuum pump or water aspirator) and a vacuum trap.

-

A manometer to monitor the pressure.

-

Heating mantle and stir bar.

-

All glassware must be inspected for cracks to prevent implosion under vacuum.[7]

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to maintain a good seal.[7]

-

Place the crude MDEA into the distillation flask with a stir bar.

-

Begin to reduce the pressure in the system using the vacuum source. It is crucial to reduce the pressure before heating to remove any low-boiling impurities and prevent bumping.[7]

-

Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

-

Collect the fraction that distills at the appropriate temperature and pressure. For MDEA, a fraction is typically collected at 120-130°C under a vacuum of 0.53 kPa (4 mmHg).[3] Another reported condition is collecting the fraction between 119-170°C at 4.67 kPa (35 mmHg).[3] A more precise boiling point is 136-139 °C at 12 mmHg.[6]

-

In some industrial processes, a multi-stage distillation is employed. For example, after an initial flash distillation to remove unreacted amines, the crude MDEA is subjected to vacuum rectification at a bottom temperature of 168–185°C and a top temperature of 163–168°C under a vacuum of -0.10 to -0.90 MPa.[8]

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of N-Methyldiethanolamine.

Table 1: Reaction Conditions and Yields for MDEA Synthesis

| Synthesis Method | Reactants | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Purity (%) | Reference(s) |

| Ethoxylation | Methylamine : Ethylene Oxide | 1 : 1.8 - 2.2 | 40 - 65 | 1.5 - 3.0 | - | - | > 99.0 | [8] |

| Ethoxylation | Methylamine : Ethylene Oxide | 1.5 - 1.8 : 1 | 120 - 135 | 4.5 - 5.0 | 4 - 5 min | 91.3 | - | [5] |

| Ethoxylation | Methylamine : Ethylene Oxide | - | < 30 | Atmospheric | - | 72 | - | [3] |

| Reductive Amination | Diethanolamine : Formaldehyde | - | 90 - 98 | Atmospheric | 4 h (reflux) | 85 | - | [3] |

Table 2: Physical and Chemical Properties of N-Methyldiethanolamine

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃NO₂ | [1] |

| Molecular Weight | 119.16 g/mol | [1] |

| Boiling Point | 246-248 °C (at 760 mmHg) | [6] |

| 136-139 °C (at 12 mmHg) | [6] | |

| Density | 1.038 g/mL (at 25 °C) | [6] |

| Refractive Index | 1.469 (at 20 °C) | [6] |

| Vapor Pressure | 0.01 mmHg (at 20 °C) | [6] |

Analytical Characterization

The purity and identity of the synthesized N-Methyldiethanolamine should be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a powerful technique for assessing the purity of MDEA and quantifying any impurities. A non-polar column, such as a DB-1 or HP-5, is typically used.[9] A suitable temperature program would be to start at 50°C, ramp up to 250°C, and hold.[9] The injector and detector temperatures are typically set around 270°C and 320°C, respectively.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of MDEA.[11] The spectra can be compared with known standards to verify the identity of the compound.

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of N-Methyldiethanolamine.

Caption: Workflow for MDEA synthesis via ethoxylation of methylamine.

Caption: Workflow for MDEA synthesis via reductive amination of diethanolamine.

Caption: Workflow for the purification of MDEA by vacuum distillation.

References

- 1. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production technology of methyldiethanolamine (MDEA) and special sorbents based on it for removing acidic impurities from gases [sintez-oka.com]

- 3. Production Method of Methyldiethanolamine-Jinan Sanen Chemical Co., Ltd. [zgsanen.com]

- 4. Preparation method of N-methyl diethanolamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103073437A - Preparation method of N-methyl diethanolamine - Google Patents [patents.google.com]

- 6. N-Methyldiethanolamine = 99 105-59-9 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN103664650A - Method of preparing N-methyldiethanolamine at normal temperature - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103197019A - Capillary Gas Chromatography Analysis Method for N-Methyldiethanolamine Decarburizer Components - Google Patents [patents.google.com]

- 11. haoyuechemical.com [haoyuechemical.com]

An In-depth Technical Guide to N-Methyldiethanolamine: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula CH₃N(CH₂CH₂OH)₂, is a versatile chemical compound with significant industrial and research applications. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and reactivity of MDEA. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical behavior and practical applications. The guide includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of chemical pathways and experimental workflows.

Chemical Structure and Properties

N-Methyldiethanolamine, also known as MDEA, is an organic compound that is a colorless to pale yellow, viscous liquid with a characteristic ammoniacal odor.[1] It is miscible with water, ethanol, and benzene.[1] The molecule features a central nitrogen atom bonded to a methyl group and two hydroxyethyl groups, which imparts both basicity and the ability to form hydrogen bonds. This unique structure is responsible for its wide range of applications, from gas sweetening to its use as a building block in chemical synthesis.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2,2'-(Methylazanediyl)di(ethan-1-ol) | |

| CAS Number | 105-59-9 | |

| Chemical Formula | C₅H₁₃NO₂ | |

| Molar Mass | 119.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Ammoniacal | [1] |

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Density | 1.038 g/mL at 25 °C | |

| Melting Point | -21 °C | |

| Boiling Point | 247.1 °C | |

| Flash Point | 127 °C (closed cup) | [2] |

| Vapor Pressure | 0.01 mmHg at 20 °C | [2] |

| pKa | 8.52 | [3] |

| Solubility | Miscible in water, ethanol, and benzene | [1] |

| Refractive Index | 1.469 at 20 °C |

Chemical Reactivity

MDEA's reactivity is characterized by the presence of a tertiary amine group and two hydroxyl groups. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate and catalyst.

Acid-Base Reactions: Gas Sweetening

The most prominent application of MDEA is in gas sweetening, a process that removes acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas and refinery streams.[4] As a tertiary amine, MDEA's reaction with CO₂ is slower than that of primary and secondary amines, which allows for the selective removal of H₂S.[5]

The reaction with H₂S is a rapid acid-base reaction:

The reaction with CO₂ is a slower, base-catalyzed hydration reaction:

This selectivity for H₂S over CO₂ is a key advantage of MDEA in many industrial applications.[5]

Catalytic Activity

MDEA is an effective catalyst for various chemical transformations. It is particularly useful in the production of polyurethane foams and elastomers, where it acts as a chain extender.[4] It is also used as a catalyst in epoxy resin coating systems.[6]

Blends of MDEA with promoters like piperazine (PZ) are often used to enhance the rate of CO₂ absorption.[1][7] This "activated MDEA" combines the high loading capacity and low regeneration energy of MDEA with the faster reaction kinetics of the promoter.[7]

Esterification and Transesterification

The hydroxyl groups in MDEA can undergo esterification and transesterification reactions. This reactivity is utilized in the synthesis of various specialty chemicals and in the formulation of products like fabric softeners, where MDEA is reacted with fatty acids to form quaternary ammonium salts.[6]

Degradation Pathways

MDEA can undergo both thermal and oxidative degradation, especially under the conditions found in industrial gas treating units. The main oxidative degradation products include monoethanolamine (MEA), methylaminoethanol (MAE), diethanolamine (DEA), and various amino acids and stable salts.[7] Higher temperatures and increased CO₂ loading can accelerate the degradation process.[7]

Applications in Drug Development and Synthesis

While the bulk of MDEA's use is in industrial gas treatment, it also finds applications in the pharmaceutical industry. It is used as a reagent and intermediate in the synthesis of various pharmaceutical compounds.[6][7]

Role as a Building Block

MDEA serves as a precursor in the synthesis of certain active pharmaceutical ingredients (APIs).[7] Its bifunctional nature, with both amine and hydroxyl groups, allows for the construction of more complex molecules. For instance, it is used in the synthesis of some analgesics.[8]

pH Control and Formulation

In pharmaceutical formulations, MDEA can be used as a pH-adjusting agent to ensure the stability and efficacy of drug products.[6] Its basic nature allows it to neutralize acidic excipients or active ingredients.

Experimental Protocols

Synthesis of N-Methyldiethanolamine (Laboratory Scale)

This protocol is based on the reaction of diethanolamine with a methylating agent.

Materials:

-

Diethanolamine (DEA)

-

Dimethyl sulfate

-

Toluene (anhydrous)

-

Sodium hydroxide solution (50%)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve diethanolamine in anhydrous toluene.

-

Slowly add dimethyl sulfate to the solution from a dropping funnel while stirring. The reaction is exothermic, so maintain the temperature with a cooling bath if necessary.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and slowly add a 50% sodium hydroxide solution to neutralize the sulfuric acid byproduct and deprotonate the MDEA.

-

Separate the organic layer and wash it with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the toluene by rotary evaporation.

-

Purify the crude MDEA by vacuum distillation.

CO₂ Absorption using MDEA (Bench-Scale)

This protocol outlines a typical setup for measuring the CO₂ absorption capacity of an MDEA solution.

Materials and Equipment:

-

Aqueous MDEA solution (e.g., 30 wt%)

-

CO₂ gas cylinder with a mass flow controller

-

Gas washing bottle or a stirred reactor

-

pH meter

-

Analytical balance

Procedure:

-

Prepare a known concentration of aqueous MDEA solution.

-

Place a known mass of the MDEA solution into the gas washing bottle or stirred reactor.

-

Bubble CO₂ gas through the solution at a controlled flow rate.

-

Monitor the change in mass of the solution over time to determine the amount of CO₂ absorbed.

-

The CO₂ loading can be calculated as moles of CO₂ absorbed per mole of MDEA.

-

The experiment can be repeated at different temperatures to study the effect of temperature on absorption capacity.

Visualizations

Chemical Structure of N-Methyldiethanolamine

Caption: Chemical structure of N-Methyldiethanolamine.

Simplified Gas Sweetening Process

Caption: Simplified workflow of a typical amine-based gas sweetening process.

MDEA Degradation Pathway (Simplified Oxidative)

Caption: Simplified representation of the oxidative degradation pathway of MDEA.

Conclusion

N-Methyldiethanolamine is a chemical of significant industrial and academic interest. Its unique combination of a tertiary amine and two hydroxyl groups provides a versatile platform for a wide range of chemical reactions and applications. While its primary role is in the selective removal of H₂S from gas streams, its utility as a catalyst, a building block in organic synthesis, and a formulating agent in various industries, including pharmaceuticals, highlights its importance. A thorough understanding of its chemical structure and reactivity is crucial for optimizing its use in existing applications and for the development of new technologies. This guide provides a foundational understanding for researchers and professionals working with this important chemical compound.

References

- 1. Methyldiethanolamine - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Preparation method of N-methyl diethanolamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Methyldiethanolamine (MDEA) - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]